molecular formula C5H5N2NaO2 B3144938 Sodium 2-(1H-imidazol-4-yl)acetate CAS No. 56368-58-2

Sodium 2-(1H-imidazol-4-yl)acetate

Cat. No. B3144938
CAS RN: 56368-58-2
M. Wt: 148.1 g/mol
InChI Key: JDDRCOTZMQIPOQ-UHFFFAOYSA-M
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Description

Sodium 2-(1H-imidazol-4-yl)acetate is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component in many functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups .


Molecular Structure Analysis

The molecular structure of Sodium 2-(1H-imidazol-4-yl)acetate is C5H5N2NaO2 . The imidazole ring in the structure is a key component in many functional molecules .


Chemical Reactions Analysis

Imidazoles are versatile and are used in a diverse range of applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Scientific Research Applications

Fluorescent Chemosensor for Cyanide

A study by Guo et al. (2013) explored the use of a fluorescent chemosensor based on an 8-hydroxyquinoline derivative, which included sodium 2-(1H-imidazol-4-yl)acetate, for the detection of cyanide in aqueous solutions. This chemosensor displayed high sensitivity and rapid response, making it suitable for biological environments (Guo et al., 2013).

Organotin(IV) Complexes

Pellei et al. (2008) described the synthesis of di- and tri-organotin(IV) derivatives using sodium bis(1-methyl-1H-imidazol-2-ylthio)acetate. These complexes were characterized by various spectroscopic methods and X-ray crystallography (Pellei et al., 2008).

Cobalt(II) and Manganese(II) Complexes

Kurdziel et al. (2003) investigated the crystal structure and physico-chemical properties of cobalt(II) and manganese(II) complexes with imidazole-4-acetate anion, derived from sodium salts of imidazole-4-acetic acid (Kurdziel et al., 2003).

Multicomponent Assembling for Medicinal Chemistry

Elinson et al. (2014) reported a sodium acetate-catalyzed reaction involving salicylaldehydes, malononitrile, and pyrazolin-5-one. This reaction led to the formation of ligands useful for treating human inflammatory diseases (Elinson et al., 2014).

Electrochemical Studies of Benzimidazole Derivative

Soylemez et al. (2015) used a novel benzimidazole derivative in electrochemical copolymerization, demonstrating its application in optical and electrochromic properties, relevant for material science (Soylemez et al., 2015).

Mechanism of Action

While the specific mechanism of action for Sodium 2-(1H-imidazol-4-yl)acetate is not mentioned in the search results, imidazole-based compounds are known to have a broad range of chemical and biological properties . They are used in many applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Safety and Hazards

Sodium 2-(1H-imidazol-4-yl)acetate is classified under the GHS07 hazard class. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

The future of imidazole research lies in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed . The review highlights the recent advances in the synthesis of imidazoles and discusses future challenges .

properties

IUPAC Name

sodium;2-(1H-imidazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.Na/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDRCOTZMQIPOQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(1H-imidazol-4-yl)acetate

CAS RN

56368-58-2
Record name Imidazole-4-acetic acid sodium salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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